molecular formula C21H23NO3 B1445128 9H-fluoren-9-ylmethyl N-(2-hydroxycyclohexyl)carbamate CAS No. 1342698-64-9

9H-fluoren-9-ylmethyl N-(2-hydroxycyclohexyl)carbamate

Cat. No. B1445128
M. Wt: 337.4 g/mol
InChI Key: LLLFJVDKWZWPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“9H-fluoren-9-ylmethyl N-(2-hydroxycyclohexyl)carbamate” is a chemical compound with the CAS Number: 1342698-64-9 . It has a molecular weight of 337.42 . The IUPAC name for this compound is 9H-fluoren-9-ylmethyl 2-hydroxycyclohexylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H23NO3/c23-20-12-6-5-11-19 (20)22-21 (24)25-13-18-16-9-3-1-7-14 (16)15-8-2-4-10-17 (15)18/h1-4,7-10,18-20,23H,5-6,11-13H2, (H,22,24) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 337.42 . The InChI code provides information about the molecular structure .

Scientific Research Applications

Crystal Structure and Molecular Properties

N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine : This compound's crystal structure is slightly pyramidalized, with a notable deviation of the nitrogen atom from the basal plane. The crystal exhibits intermolecular hydrogen bonds, involving the hydroxy oxygen atom acting as a donor to the carbonyl group and an acceptor of the amide group (Yamada et al., 2008).

Synthesis and Characterization

Synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic Acid : This compound is synthesized from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea), illustrating a pathway for creating derivatives with potential applications (Le & Goodnow, 2004).

Biotransformation and Derivatives

Biotransformation by Biphenyl-utilizing Bacteria : Biphenyl-utilizing bacteria have been used to obtain different derivatives of 9H-carbazole, with the transformation of 9H-fluorene into 9H-fluoren-9-ol and fluoren-9-one being a significant process. This study provides insights into the metabolic pathways and the potential for environmental bioremediation or pharmacological applications (Waldau et al., 2009).

Fluorescence Sensing Applications

Colorimetric/Fluorometric Probe for Iodide : A fluorene oligomer has been synthesized and used to detect iodide with high fluorescence quenching sensitivity and selectivity. The system's sensitivity, even at very low concentrations, indicates potential applications in environmental monitoring and chemical sensing (Zhao et al., 2012).

Chemical Reactions and Synthesis

Synthesis of Dipeptidyl Ureas : 9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates have been synthesized and used as building blocks for creating dipeptidyl urea esters, highlighting their utility in complex organic syntheses (Babu & Kantharaju, 2005).

Applications in Sensing and Detection

Fluorescence Sensing of Acids and Amines : Novel polyaniline derivatives of poly(9-methyl-9H-carbazol-3-amine) and poly(9,9-dihexyl-9H-fluoren-2-amine) have been prepared and applied in fluorescence detection of different acids and amines. This indicates potential applications in environmental monitoring and biosensing (Qian et al., 2019).

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-hydroxycyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c23-20-12-6-5-11-19(20)22-21(24)25-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-20,23H,5-6,11-13H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLFJVDKWZWPHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-fluoren-9-ylmethyl N-(2-hydroxycyclohexyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-fluoren-9-ylmethyl N-(2-hydroxycyclohexyl)carbamate
Reactant of Route 2
Reactant of Route 2
9H-fluoren-9-ylmethyl N-(2-hydroxycyclohexyl)carbamate
Reactant of Route 3
Reactant of Route 3
9H-fluoren-9-ylmethyl N-(2-hydroxycyclohexyl)carbamate
Reactant of Route 4
Reactant of Route 4
9H-fluoren-9-ylmethyl N-(2-hydroxycyclohexyl)carbamate
Reactant of Route 5
Reactant of Route 5
9H-fluoren-9-ylmethyl N-(2-hydroxycyclohexyl)carbamate
Reactant of Route 6
Reactant of Route 6
9H-fluoren-9-ylmethyl N-(2-hydroxycyclohexyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.